

Application Notes and Protocols for Gravity Separation Methods in Ilmenite Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the concentration of **ilmenite**, a critical titanium-iron oxide mineral, using gravity separation techniques. The methodologies described are fundamental in mineral processing and can be adapted for various laboratory and pilot-scale research applications.

Introduction to Gravity Separation for Ilmenite

Gravity separation is a primary method for the beneficiation of **ilmenite**, leveraging the density difference between the heavy **ilmenite** mineral (specific gravity: 4.5-5.0 g/cm³) and lighter gangue minerals such as quartz and feldspars.[1] This technique is particularly effective for coarse-grained **ilmenite** and is often employed as a pre-concentration or roughing stage in a larger mineral processing circuit.[2][3] The main gravity separation methods for **ilmenite** include the use of spiral concentrators, shaking tables, and reflux classifiers. These methods are often used in combination to achieve optimal separation and recovery.[2]

Data Presentation: Performance of Gravity Separation Methods

The following tables summarize quantitative data from various studies on the performance of different gravity separation methods for **ilmenite** concentration.

Table 1: Performance of Spiral Concentrators for **Ilmenite** Concentration

Feed TiO ₂ Grade (%)	Concentrat e TiO ₂ Grade (%)	Recovery (%)	Feed Particle Size	Notes	Reference(s
1.56	6.7 (Rougher)	-	Beach Sand	Two-stage spiral concentration was performed.	[4]
6.7	26.61 (Cleaner)	64.21 (Overall)	Beach Sand	The rougher concentrate was further cleaned.	[4]
11 (Heavy Minerals)	93.5 (Heavy Minerals)	>96	-250 + 106 μm	Medium feed flow rate of 3.0-3.5 m³/hr and 30% pulp density were found to be optimum.	[5]
6.08	33.01	35.91	-	Combined spiral chute and shaking table process.	[6]

Table 2: Performance of Shaking Tables for Ilmenite Concentration

Feed Composit ion	Concentr ate Grade (%)	Recovery (%)	Shaking Frequenc y (Hz)	Deck Slope (°)	Water Flow Rate (L/s)	Referenc e(s)
25% Ilmenite, 75% Silica	-	58	30	19	0.21	
25% Ilmenite, 75% Silica	-	-	37	19	0.21	
25% Ilmenite, 75% Silica	-	-	40	19	0.21	
Low-grade ore	46.5	36.69	-	-	-	[1]

Table 3: Performance of Reflux Classifier for Ilmenite Pre-concentration

Feed TiO ₂ Grade (%)	Concentr ate TiO ₂ Grade (%)	Recovery (%)	Throughp ut (t/(m²·h))	Underflo w Rate (mL/min)	Fluidizati on Water Velocity (m/s)	Referenc e(s)
8.77	20.3	82.8	1.42	17	1.78 x 10 ⁻³	[5][7][8]

Experimental Protocols

This section provides detailed methodologies for the key gravity separation experiments.

Spiral Concentrator Protocol for Ilmenite Roughing

Objective: To perform a rougher concentration of **ilmenite** from a prepared ore slurry using a laboratory or pilot-scale spiral concentrator.

Materials and Equipment:

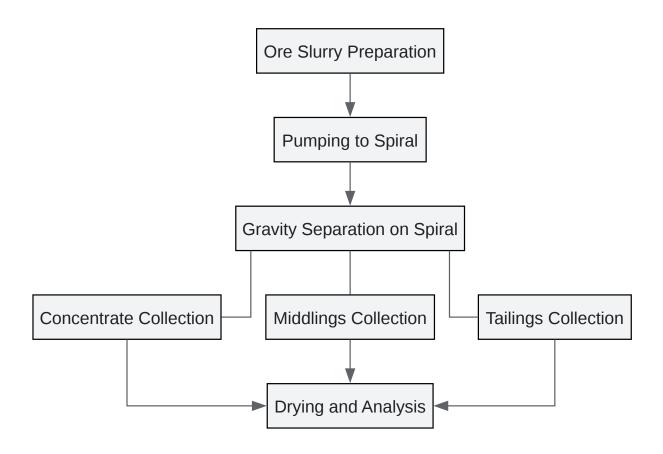
- Crushed and ground ilmenite ore, sized appropriately (e.g., -1 mm + 45 μm).[9]
- Water source
- Slurry pump and sump
- Laboratory or pilot-scale spiral concentrator with adjustable splitters.
- · Feed distributor
- Sample collection containers for concentrate, middlings, and tailings.
- Drying oven
- Analytical equipment for grade determination (e.g., XRF)

Procedure:

- Feed Preparation: Prepare a slurry of the **ilmenite** ore with a specific pulp density, typically ranging from 20% to 40% solids by weight.[10] Ensure the feed is deslimed if the slime content exceeds 10% by weight, as high slime content can decrease separation efficiency.[9]
- System Setup:
 - Position the spiral concentrator and connect the slurry pump from the sump to the feed distributor at the top of the spiral.
 - Place collection containers for the concentrate, middlings, and tailings streams at the discharge points.
- Operation:
 - Start the slurry pump to feed the spiral concentrator at a consistent rate. Variations in feed tonnage should not exceed ±10%.[11]
 - As the slurry flows down the spiral, a band of heavy minerals (ilmenite) will form along the inner part of the trough.[9]

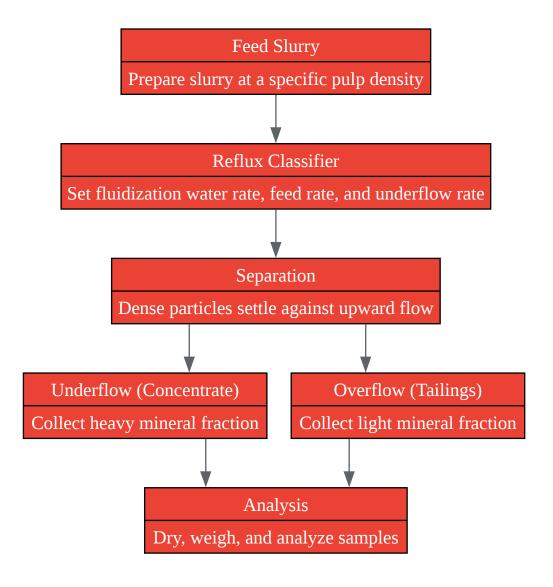
 For wash water spirals, introduce wash water at various points down the spiral to help remove lighter gangue minerals from the concentrate band.[12]

• Splitter Adjustment:


- Adjust the positions of the splitters to separate the concentrate, middlings, and tailings streams.
- Splitters near the top of the spiral, where the concentrate band is wider, should be opened wider than those near the bottom.[9][11]

Sampling and Analysis:

- Once the separation is stable, collect samples of the concentrate, middlings, and tailings streams over a fixed period.
- Dry, weigh, and analyze the samples to determine the TiO₂ grade and calculate the recovery.


Workflow Diagram:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ilmenite: An Ore of Titanium | Beneficiation and Plant | Fote Machinery [ftmmachinery.com]
- 2. jxscmachine.com [jxscmachine.com]

- 3. m.youtube.com [m.youtube.com]
- 4. jmma.tfbor.bg.ac.rs [jmma.tfbor.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. OneMine | Design Criteria For Multistage Spiral Circuits [onemine.org]
- 7. Preconcentrating Ultrafine Ilmenite Tailings Using a Laboratory-Scale Reflux Classifier | Scilit [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. metso.com [metso.com]
- 10. How do spiral concentrators work? [multotec.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Spiral Concentrators IMSC Group [imsc-group.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Gravity Separation Methods in Ilmenite Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198559#gravity-separation-methods-for-ilmenite-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com